(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid
Description
(2S)-2-[3-(4-Methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid is a chiral amino acid derivative featuring a 3-methylbutanoic acid backbone with a (2S)-configured α-carbon. The amino group at this position is acylated with a 3-(4-methoxyphenyl)prop-2-enoyl substituent.
Properties
IUPAC Name |
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMUKNLXQRDQV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a methoxyphenyl group attached to an enoyl moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions like rheumatoid arthritis and psoriasis .
- Antioxidant Properties : Studies have suggested that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Rheumatoid Arthritis and Psoriasis : Its anti-inflammatory properties make it a candidate for treating autoimmune diseases .
- Cancer Therapy : Given its ability to inhibit cell proliferation, further research could establish its role in cancer treatment protocols .
- Neuroprotection : The antioxidant effects may provide protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 4-methoxyphenylpropenoylamino substituent. Comparisons focus on analogs with:
- Acylated amino groups (e.g., carbamoyl, arylpropenoyl substituents).
- Stereochemical variations (e.g., 2S vs. 2R configurations).
- Hydrophobic/aromatic substituents (e.g., methoxyphenyl, naphthyl groups).
Table 1: Structural and Functional Comparison
*Calculated based on structural inference.
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound Name | Key Substituent | IC₅₀ (COX-2 Inhibition) | Reference |
|---|---|---|---|
| 4-(2-Methoxyphenyl)-3-methylbutanoic acid | Methoxy | 12 µM | |
| 4-Chlorobenzoyl-3-methylbutanoic acid | Chlorobenzoyl | 8 µM |
Q. How do solvent polarity and pH influence the compound’s stability during in vitro assays?
- Answer :
- Polar Solvents (e.g., PBS) : Promote hydrolysis of the amide bond at pH > 7. Stabilizers like 1% BSA or 0.1% DMSO are recommended .
- Nonpolar Solvents (e.g., DMSO) : Maintain stability for >48 hrs at 4°C. Precipitate formation in aqueous buffers requires sonication .
Methodological Considerations
- Experimental Design : Include controls for chirality (e.g., enantiomerically pure standards) and batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
